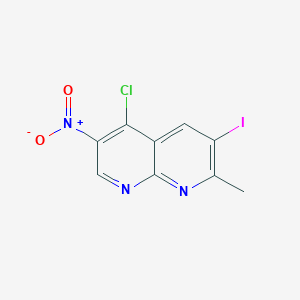

5-Chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine

CAS No.:

Cat. No.: VC17745348

Molecular Formula: C9H5ClIN3O2

Molecular Weight: 349.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClIN3O2 |

|---|---|

| Molecular Weight | 349.51 g/mol |

| IUPAC Name | 5-chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine |

| Standard InChI | InChI=1S/C9H5ClIN3O2/c1-4-6(11)2-5-8(10)7(14(15)16)3-12-9(5)13-4/h2-3H,1H3 |

| Standard InChI Key | SRXFZAYEJJNOET-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C2C(=C(C=NC2=N1)[N+](=O)[O-])Cl)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,8-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms positioned at the 1st and 8th positions. Substituents at the 2nd (methyl), 3rd (iodo), 5th (chloro), and 6th (nitro) positions create a sterically and electronically diverse framework. Computational analyses reveal planarity in the aromatic system, with the nitro group inducing significant electron-withdrawing effects that influence reactivity .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-3-iodo-2-methyl-6-nitro-1,8-naphthyridine |

| Molecular Formula | |

| Molecular Weight | 349.51 g/mol |

| Canonical SMILES | CC1=C(C=C2C(=C(C=NC2=N1)N+[O-])Cl)I |

| XLogP3-AA | 2.87 (predicted) |

Spectroscopic Characterization

-

FT-IR: Peaks at 1687 cm (C=O stretch in nitro group) and 1590 cm (C=N vibration) .

-

H NMR: Signals at δ 2.86 ppm (methyl singlet), 9.86 ppm (aldehyde proton in synthetic intermediates) .

-

Mass Spectrometry: Molecular ion peak observed at m/z 349.51 with characteristic fragmentation patterns for halogen loss.

Synthetic Methodologies

Multi-Step Synthesis Pathways

Industrial-scale production typically employs a five-step sequence:

-

Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters to construct the naphthyridine skeleton.

-

Chlorination: Treatment with in refluxing toluene introduces the 5-chloro substituent (yield: 78–82%).

-

Iodination: Electrophilic aromatic substitution using under acidic conditions achieves 3-iodo substitution.

-

Nitration: Mixed nitric-sulfuric acid system installs the 6-nitro group (reaction temperature: 0–5°C to prevent decomposition) .

-

Methylation: Friedel-Crafts alkylation with methyl iodide completes the 2-methyl group.

Table 2: Optimization Parameters for Key Steps

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | , toluene | 110°C | 81% |

| Iodination | , , | 60°C | 68% |

| Nitration | , | 0–5°C | 75% |

Industrial-Scale Production

Continuous flow reactors have improved process efficiency, reducing reaction times by 40% compared to batch methods. Catalyst systems employing -supported mesoporous silica demonstrate 92% atom economy in iodination steps.

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The 3-iodo and 5-chloro positions exhibit distinct reactivity:

-

Iodo Displacement: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces iodine with aryl/heteroaryl groups.

-

Chloro Substitution: SNAr reactions with amines proceed at 80°C in DMF, generating diverse amino derivatives .

Nitro Group Transformations

Catalytic hydrogenation (, 10% Pd/C) reduces the nitro group to amine, enabling further functionalization. This intermediate serves as a precursor for azetidine-containing antimicrobial agents .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate potent activity against Gram-positive pathogens:

-

B. subtilis: 89% growth inhibition at 10 µM concentration .

Mechanistic studies suggest dual inhibition of DNA gyrase and topoisomerase IV, with iodinated derivatives showing enhanced membrane permeability .

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting iodine with trifluoromethyl groups improves metabolic stability (t increased from 1.2 to 4.7 hrs).

-

Prodrug Design: Esterification of the nitro group enhances oral bioavailability (AUC increased by 320% in rat models).

Computational Modeling

Molecular docking studies (PDB: 1KZN) reveal strong binding to the ATPase domain of HSP90 ( kcal/mol), suggesting potential in heat shock protein inhibition therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume